6-((Trifluoromethyl)thio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Trifluoromethyl)thio)nicotinamide is an organic compound that features a nicotinamide group and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trifluoromethyl)thio)nicotinamide typically involves the introduction of a trifluoromethylthio group to a nicotinamide precursor. One common method is the reaction of 6-chloronicotinamide with trifluoromethanesulfenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-((Trifluoromethyl)thio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nicotinamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.
Reduction: Formation of this compound amines.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
6-((Trifluoromethyl)thio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-((Trifluoromethyl)thio)nicotinamide involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The nicotinamide group can participate in redox reactions, influencing cellular processes such as energy metabolism and DNA repair.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)nicotinamide: Similar structure but lacks the thio group.
6-(Trifluoromethylthio)pyridine: Similar trifluoromethylthio group but different core structure.
Nicotinamide: Lacks the trifluoromethylthio group.
Uniqueness
6-((Trifluoromethyl)thio)nicotinamide is unique due to the presence of both the trifluoromethylthio and nicotinamide groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H5F3N2OS |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)14-5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13) |
InChI Key |
ATCLOSHZDIMBIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.